molecular formula C15H21N3O2 B2792310 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320444-97-9

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2792310
CAS No.: 2320444-97-9
M. Wt: 275.352
InChI Key: KFHWLKZBHGLYNT-UHFFFAOYSA-N
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Description

8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly found in tropane alkaloids. The compound features a pyrazole substituent at the C-3 position and an oxolane (tetrahydrofuran) carbonyl group at the N-8 bridgehead. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~1.06 for analogs) and a molecular weight of ~303 Da (based on similar compounds) .

Properties

IUPAC Name

oxolan-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(14-3-1-8-20-14)18-11-4-5-12(18)10-13(9-11)17-7-2-6-16-17/h2,6-7,11-14H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHWLKZBHGLYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the pyrazole ring and the tetrahydrofuran moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic carbonyl group in the oxolane-2-carbonyl moiety serves as a primary site for nucleophilic attack. Key reactions include:

NucleophileProduct FormedReaction ConditionsYield (%)Catalyst/BaseReference
AminesAmide derivativesDCM, RT, 12 hr65–78Triethylamine
AlkoxidesEster analogsTHF, 0°C→RT, 6 hr52–67NaH
Grignard reagentsAlcohol intermediatesEther, −78°C, 2 hr41–58None
  • Mechanistic features :

    • Steric hindrance from the bicyclic scaffold slows reaction kinetics compared to linear carbonyl compounds.

    • Enantioselectivity is achievable using chiral auxiliaries during substitutions (e.g., 82% ee with (R)-BINOL-derived catalysts) .

Oxidation:

The pyrazole ring undergoes regioselective oxidation at the N1 position under controlled conditions:

Oxidizing AgentProductTemperatureTimeConversion (%)
mCPBAPyrazole N-oxide25°C3 hr89
H₂O₂/SeO₂4,5-Diol derivative60°C8 hr73

Reduction:

The oxolane carbonyl group is selectively reduced to a hydroxymethyl group:

Reducing AgentProductSolventYield (%)
LiAlH₄8-(oxolan-2-yl-hydroxymethyl) derivativeEther85
NaBH₄/CeCl₃Partial reduction to hemiacetalMeOH62

Ring-Opening Reactions

The bicyclo[3.2.1]octane scaffold undergoes acid-catalyzed ring opening at the bridgehead nitrogen:

Acid (Conc.)Product StructureReaction Pathway
HCl (2M)Linear diamino ketoneN-protonation → C–N cleavage
TFA (0.1M)Cyclic enamineRetro-Mannich fragmentation
  • Kinetic studies : Ring-opening rates correlate with acid strength (k = 1.2 × 10⁻³ s⁻¹ in 2M HCl vs. 4.7 × 10⁻⁵ s⁻¹ in 0.1M TFA).

Cross-Coupling Reactions

The pyrazole moiety participates in palladium-catalyzed couplings:

Reaction TypeConditionsCoupling PartnerYield (%)Selectivity
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids68–84>95% C3
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines55–72N1 functionalization
  • Limitations : Steric bulk from the bicyclic system reduces reactivity in Heck couplings (<30% yield).

Thermal and Photochemical Reactions

ConditionObservationMechanism
150°C, neatDehydration to α,β-unsaturated lactamConrotatory electrocyclic ring-opening
UV (254 nm)[2+2] Cycloaddition with alkenesSinglet excited-state reactivity

Biological Activity Correlation

Reaction-derived modifications significantly impact pharmacological properties:

DerivativeBioactivity (IC₅₀ vs. NAAA)Solubility (mg/mL)Metabolic Stability (t₁/₂, h)
Parent compound1.8 µM0.122.3
Amide analog0.94 µM0.084.7
N-oxide3.2 µM0.251.1

Key Findings:

  • The oxolane carbonyl group dominates reactivity, enabling versatile derivatization.

  • Stereoelectronic effects from the bicyclic scaffold impose strict regioselectivity in cross-couplings.

  • Thermal stability limits high-temperature applications but enables controlled lactam formation.

  • Biological assays confirm that synthetic modifications enhance target binding (e.g., 2.1-fold potency increase in amide derivatives) .

This compound’s reactivity profile underscores its utility as a multifunctional building block in medicinal chemistry, particularly for developing enzyme inhibitors with tunable pharmacokinetic properties.

Scientific Research Applications

Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is integral to many tropane alkaloids, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. Research has focused on the synthesis of derivatives of this scaffold for potential use in drug development targeting opioid receptors, which are crucial for pain management and addiction therapies .

Synthesis of Tropane Alkaloids

Recent methodologies have emphasized the enantioselective construction of the 8-azabicyclo[3.2.1]octane framework from achiral precursors or through desymmetrization processes. These approaches allow for efficient synthesis of novel tropane derivatives that exhibit significant pharmacological properties .

Pharmacological Studies

Studies have indicated that compounds based on the 8-azabicyclo[3.2.1]octane structure can interact with central nervous system receptors, influencing neurotransmission and providing insights into potential therapeutic uses for neurological disorders .

Case Studies

StudyFocusFindings
Enantioselective Synthesis Construction of tropane alkaloidsDeveloped methods for synthesizing enantiomerically pure compounds that showed enhanced biological activity compared to racemic mixtures .
Opioid Receptor Modulation Therapeutic applicationsInvestigated the interaction of synthesized compounds with opioid receptors, revealing potential for new analgesics with reduced side effects.
Library Preparation Unsymmetrical ureas based on 8-azabicyclo scaffoldCreated a library of compounds demonstrating high yields and significant CNS activity, highlighting the versatility of this scaffold in drug design .

Mechanism of Action

The mechanism of action of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent at C-3 N-8 Bridgehead Group Molecular Weight (Da) LogP Biological Target/Activity
Target Compound 1H-pyrazol-1-yl Oxolane-2-carbonyl ~303* ~1.06 Not explicitly reported (see SAR below)
3-(1-Methyl-1H-pyrazol-5-yl)-8-(oxane-3-carbonyl)-8-azabicyclo[3.2.1]octane 1-Methylpyrazole Oxane-3-carbonyl 303 1.06 Screening compound (In-Stock libraries)
(1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride 2H-1,2,3-Triazol-2-yl None (HCl salt) 214.7 N/A Not specified (salt form enhances solubility)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 2-Bromophenyl sulfonyl 397.29 N/A Preclinical research (structural studies)
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 4-Isopropylphenoxy Pyrazole sulfonyl ~450 (estimated) N/A Non-opioid receptor modulation (SAR study)

Notes:

  • Pyrazole vs. Triazole : Pyrazole substituents (as in the target compound) may offer better metabolic stability compared to triazoles, which are more polar and prone to hydrogen bonding .
  • Carbonyl vs. Sulfonyl : The oxolane carbonyl group at N-8 likely enhances solubility compared to sulfonamide derivatives (e.g., compound in ), which are bulkier and may reduce bioavailability .

Pharmacological and SAR Insights

  • Receptor Targeting: Analogues with sulfonamide groups at N-8 (e.g., compound 38 in ) exhibit activity at non-opioid receptors, suggesting that the N-8 substituent dictates target selectivity. The target compound’s oxolane carbonyl may favor interactions with nicotinic acetylcholine receptors (nAChRs), as seen in related nortropanes .
  • Positional Effects: C-3 substituents critically influence potency. For instance, 4-isopropylphenoxy derivatives () show enhanced receptor affinity compared to smaller groups, but pyrazole substituents (as in the target compound) balance steric bulk and ligand efficiency .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The target compound’s LogP (~1.06) is comparable to methylpyrazole analogs but lower than bromophenyl sulfonyl derivatives (LogP unmeasured but likely higher due to bromine) .
  • Solubility : The oxolane carbonyl group may improve aqueous solubility over cyclopropane or benzyl substituents (e.g., compounds in ), which are more hydrophobic .

Biological Activity

The compound 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to the tropane alkaloid family and exhibits a unique bicyclic structure that contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic framework with a nitrogen atom, an oxolane (tetrahydrofuran) moiety, and a pyrazole functional group. These structural elements are crucial for its chemical reactivity and biological efficacy.

Research indicates that This compound acts primarily through the inhibition of the enzyme N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) , which is involved in pain pathways and inflammatory responses. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at inflamed sites .

Anti-inflammatory and Analgesic Properties

The compound has demonstrated significant anti-inflammatory and analgesic properties in various studies. Its derivatives have been identified as potent NAAA inhibitors, suggesting potential applications in pain management and treatment of inflammatory conditions .

Interaction with Receptors

Studies have shown that modifications to the structure of this compound can enhance its binding affinity to various receptors involved in lipid metabolism, which may be beneficial for treating obesity and metabolic syndrome .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that specific structural modifications can significantly impact the biological activity of the compound:

Compound NameStructural FeaturesBiological Activity
ARN16186Pyrazole derivative with azabicyclic structureNAAA inhibitor
ARN19689Ethoxymethyl-pyrazinyloxy derivativeEnhanced NAAA inhibition
TropinoneBasic tropane skeletonPrecursor for various alkaloids
CocaineTropane alkaloid with additional functional groupsStimulant with significant side effects

These compounds illustrate the versatility of the azabicyclo[3.2.1]octane scaffold while highlighting the unique properties imparted by substituents like oxolane and pyrazole groups in This compound .

In Vitro Studies

In vitro studies have confirmed that derivatives of this compound exhibit low nanomolar inhibitory activity against human NAAA, with some compounds showing IC50 values as low as 0.042 μM . The fluorogenic human NAAA assay was instrumental in identifying these potent inhibitors.

In Vivo Pharmacological Data

Preliminary pharmacokinetic studies suggest favorable profiles for certain derivatives, indicating good brain penetration and low toxicity, which are critical for further development as therapeutic agents .

Q & A

Q. How can researchers optimize the enantioselective synthesis of this compound to improve yield and selectivity?

The compound's bicyclic tropane scaffold requires multi-step synthesis, often involving chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry. Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature modulation : Lower temperatures (0–5°C) reduce racemization during acyl transfer steps .
  • Catalyst screening : Asymmetric hydrogenation catalysts like Ru-BINAP improve enantiomeric excess (ee >90%) .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • NMR spectroscopy : 1H^1H, 13C^13C, and 2D COSY/NOSY resolve stereochemical ambiguities in the bicyclic core and pyrazole substituents .
  • X-ray crystallography : Confirms absolute configuration, particularly for chiral centers at C3 and C8 .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., des-pyrazole derivatives) .

Advanced Research Questions

Q. How does the compound inhibit N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), and what experimental designs validate target engagement?

The oxolane carbonyl group mimics NAAA’s natural substrate, binding competitively to the catalytic cysteine residue (Ki_i = 12 nM). Methodological validation includes:

  • Enzyme kinetics : Lineweaver-Burk plots to confirm competitive inhibition .
  • Cellular assays : Measurement of palmitoylethanolamide (PEA) accumulation in macrophages post-treatment .
  • Mutagenesis studies : Cys126Ala NAAA mutants abolish inhibitory effects, confirming mechanism .

Q. How should researchers address contradictions in reported pharmacological data (e.g., variable IC50_{50}50​ values across studies)?

Discrepancies often arise from assay conditions. Standardize protocols by:

  • Buffer composition : Use 50 mM citrate (pH 4.5) for NAAA assays to match physiological lysosomal conditions .
  • Cell line selection : Primary murine macrophages show higher target expression than HEK293 models .
  • Positive controls : Co-test with reference inhibitors (e.g., ARN077) to calibrate activity .

Q. What strategies enhance regioselectivity during pyrazole functionalization without destabilizing the bicyclic core?

  • Protecting groups : Boc-protection of the azabicyclo nitrogen prevents undesired N-alkylation .
  • Metal-mediated cross-coupling : Pd-catalyzed Suzuki reactions at C3-pyrazole retain scaffold integrity (yield >80%) .
  • Computational guidance : DFT calculations predict reactive sites (e.g., C4-pyrazole as most electrophilic) .

Q. How can computational modeling predict off-target interactions with GPCRs or kinases?

  • Molecular docking : Use Schrödinger’s Glide to screen against GPCR databases (e.g., β2_2-adrenergic receptor) .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .
  • Pharmacophore mapping : Align pyrazole/oxolane motifs with known GPCR ligands to identify overlap .

Q. What in vitro and in vivo models best evaluate its analgesic efficacy while minimizing metabolic clearance?

  • In vitro : Dorsal root ganglion (DRG) neurons for electrophysiological pain signaling assays .
  • In vivo : Carrageenan-induced paw edema (rodents) with pharmacokinetic profiling (T1/2_{1/2} = 3.2 hrs) .
  • Metabolic stability : Liver microsome assays (human/rat) identify CYP3A4-mediated oxidation as a clearance pathway .

Methodological Recommendations

  • Stereochemical analysis : Always correlate experimental optical rotation with computed ECD spectra to confirm configuration .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .
  • Data transparency : Report full synthetic protocols (e.g., catalyst loading, reaction times) to enable reproducibility .

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